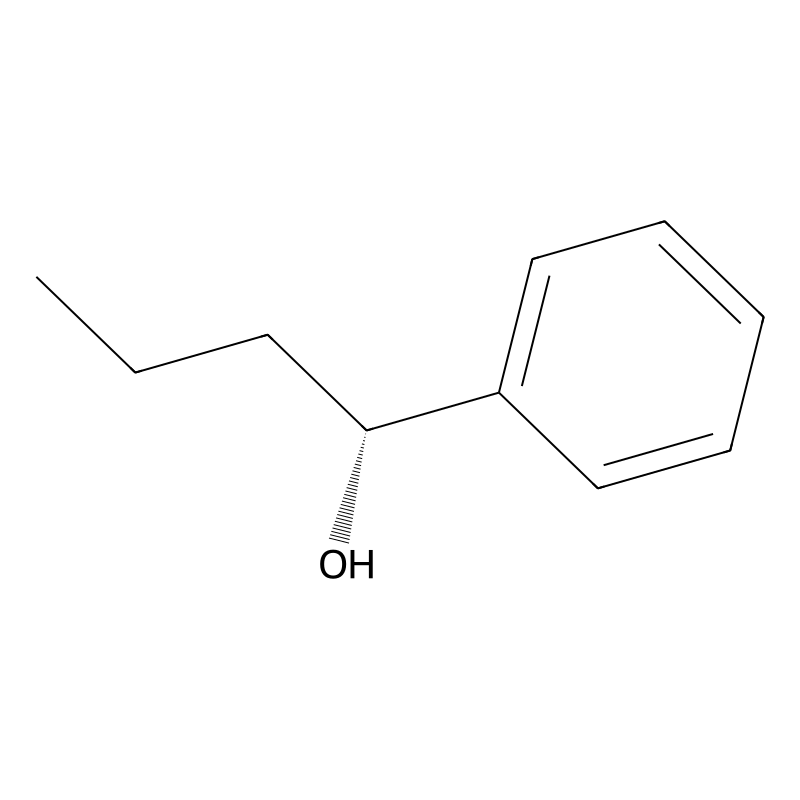

(R)-(+)-1-Phenyl-1-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Substrate for Enzyme Studies

(R)-(+)-1-Phenyl-1-butanol serves as a valuable substrate for investigating enzymatic reactions. Researchers utilize it in studies related to:

- Transesterification: This process involves exchanging an ester group between molecules. (R)-(+)-1-Phenyl-1-butanol can be used to study the activity and selectivity of lipases, enzymes that catalyze transesterification reactions. Lipase-mediated transesterification of (R)-(+)-1-Phenyl-1-butanol with butyl acetate has been investigated to understand the thermodynamics of the reaction [1].

Source

[1] Transesterification of phenyl alkanols with butyl acetate in the presence of lipase enzyme ()

- Reduction of Ketones: Ketones are a class of organic compounds. (R)-(+)-1-Phenyl-1-butanol can be employed as a substrate to study the activity and stereoselectivity of ketoreductase enzymes. These enzymes reduce ketones to chiral alcohols. Research has explored the use of ketoreductases to convert phenyl alkanones (ketones containing a phenyl group) to (R)-(+)-1-Phenyl-1-butanol [2].

Source

[2] Reduction of phenyl alkanones in the presence of ketoreductase enzyme ()

The findings from these studies can contribute to the development of more efficient and selective biocatalysts for various industrial and pharmaceutical applications.

Potential Applications in Other Areas

While the current research on (R)-(+)-1-Phenyl-1-butanol primarily focuses on its utility as a substrate, its unique properties might hold promise for other scientific investigations. These possibilities include:

Asymmetric Synthesis

Due to its chirality, (R)-(+)-1-Phenyl-1-butanol could potentially serve as a chiral auxiliary or starting material for the synthesis of other chiral molecules. This could be valuable in the development of new drugs and other pharmaceuticals.

Material Science Applications

The specific interactions between the functional groups of (R)-(+)-1-Phenyl-1-butanol and other molecules could be of interest in material science research. This might lead to the development of new materials with tailored properties.

(R)-(+)-1-Phenyl-1-butanol is a chiral alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. This compound is characterized by a phenyl group attached to a butanol chain, specifically at the first carbon. The presence of the chiral center makes it optically active, with its (R)-enantiomer being of particular interest in various chemical and pharmaceutical applications. It is commonly used as a building block in organic synthesis and can be found in various natural products and fragrances.

- Hydroxylation: This compound can undergo benzylic hydroxylation, leading to the formation of (S)-1-phenylethanol and acetophenone as by-products under certain conditions .

- Transesterification: It serves as a substrate in transesterification reactions, particularly with butyl acetate, which is significant for thermodynamic studies .

- Oxidation: The compound can be oxidized to yield ketones or other alcohols, depending on the reaction conditions and catalysts used.

(R)-(+)-1-Phenyl-1-butanol exhibits various biological activities. It has been studied for its potential therapeutic effects, including:

- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial activity against certain pathogens.

- Flavoring Agent: Due to its pleasant aroma, it is often used in the food and fragrance industries.

- Pharmacological Potential: Research indicates that it may have implications in drug design and development due to its chiral nature.

Several methods exist for synthesizing (R)-(+)-1-phenyl-1-butanol:

- Chiral Synthesis: Utilizing chiral catalysts or reagents can lead to high enantiomeric excess of the desired (R)-enantiomer.

- Biocatalytic Methods: Enzymatic hydroxylation using specific enzymes like PaDa-I has shown promising results in producing this compound with high stereoselectivity .

- Conventional Organic Synthesis: Traditional synthetic routes involve starting from phenylacetaldehyde or other related compounds, followed by reduction processes.

Interaction studies involving (R)-(+)-1-phenyl-1-butanol have focused on its reactivity with different catalysts and substrates. For instance, studies have shown how it interacts with enzymes during hydroxylation processes, influencing product distribution and stereoselectivity. Additionally, research on its interaction with biological systems suggests potential pathways for drug development.

Several compounds share structural similarities with (R)-(+)-1-phenyl-1-butanol, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Phenylethanol | C₈H₁₀O | Shorter carbon chain; used in flavoring |

| 2-Phenylpropanol | C₉H₁₂O | Different stereochemistry; distinct aroma |

| 1-(4-Methylphenyl)butanol | C₁₁H₁₄O | Substituted phenyl group; varied applications |

| 2-(4-Methylphenyl)propanol | C₉H₁₂O | Similar structure; different biological activity |

The uniqueness of (R)-(+)-1-phenyl-1-butanol lies in its specific chiral configuration which influences its reactivity and biological activity compared to these similar compounds. Its applications in both pharmaceuticals and fragrances further distinguish it within this class of compounds.

(R)-(+)-1-Phenyl-1-butanol exists as a chiral secondary alcohol with the systematic International Union of Pure and Applied Chemistry name 1-phenylbutan-1-ol, featuring a phenyl group attached to the first carbon of a four-carbon butanol chain. The compound's stereochemical designation as the (R)-enantiomer reflects the absolute configuration at the chiral center, while the (+) notation indicates its dextrorotatory optical activity with a specific rotation of [α]₂₀/D +55° measured at a concentration of 5 grams per 100 milliliters in chloroform. The molecular structure displays characteristic physical properties including a melting point of 44-46°C, a boiling point of 115°C at 14 millimeters of mercury pressure, and a refractive index ranging from 1.5120 to 1.5160.

The stereochemical significance of (R)-(+)-1-Phenyl-1-butanol becomes particularly evident when examining its relationship to the corresponding (S)-(-)-enantiomer and the racemic mixture. Analytical characterization typically employs gas chromatography with chiral columns to determine enantiomeric excess, with commercial samples achieving optical purities of 98% enantiomeric excess or higher. The compound's Chemical Abstracts Service registry number 22144-60-1 distinguishes it from the racemic mixture (614-14-2) and its (S)-enantiomer counterpart. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with the use of chiral shift reagents such as europium(III) tris(3-heptafluoropropylhydroxymethylene-d-camphorate) enabling clear resolution of enantiomeric signals in proton nuclear magnetic resonance spectra.

The molecular geometry of (R)-(+)-1-Phenyl-1-butanol features a tetrahedral carbon center bearing the hydroxyl group, with the phenyl ring, propyl chain, hydrogen atom, and hydroxyl group occupying the four positions around this stereogenic center. This configuration follows the Cahn-Ingold-Prelog priority rules, where the phenyl group receives highest priority, followed by the propyl chain, hydroxyl group, and hydrogen atom. The absolute configuration designation (R) indicates that when viewed from the hydrogen atom, the remaining three substituents are arranged in a clockwise manner according to their priority sequence.

Historical Context in Chiral Chemistry Research

The historical development of (R)-(+)-1-Phenyl-1-butanol as a research subject parallels the broader evolution of stereochemical understanding and asymmetric synthesis methodologies in organic chemistry. Early investigations into chiral alcohols bearing aromatic substituents emerged from fundamental studies on optical activity and stereochemical relationships, with particular attention to the relationship between molecular structure and optical rotation properties. The compound first gained prominence in studies examining the enantioselective reduction of aromatic ketones, where researchers sought to understand the factors governing stereochemical outcomes in carbonyl reduction reactions.

Pioneering work in the 1980s and 1990s established (R)-(+)-1-Phenyl-1-butanol as a valuable model substrate for investigating enzymatic stereoselective transformations. Baker's yeast reduction studies demonstrated the remarkable chemoselectivity and enantioselectivity achievable through biological systems, with researchers achieving enantiomeric purities exceeding 98% in the reduction of 1-phenyl-1,3-butanedione to produce (S)-(+)-3-hydroxy-1-phenyl-1-butanone. These investigations revealed the extraordinary selectivity of biological reduction systems, which could differentiate between multiple carbonyl groups within a single molecule while maintaining high stereochemical control.

The compound's significance in historical chiral chemistry research expanded with the development of lipase-catalyzed enantioselective transesterification reactions. Systematic studies of 1-phenyl-1-alkanols using various lipase enzymes revealed structure-activity relationships that informed the design of more efficient biocatalytic processes. These investigations demonstrated that lipase from Pseudomonas aeruginosa exhibited optimal performance for the enantioselective transesterification of 1-phenyl-1-alkanols with vinyl acetate, showing high reactivity and enantioselectivity while maintaining broad substrate tolerance across different alkyl chain lengths.

The evolution of asymmetric hydrogenation methodologies provided another crucial chapter in the historical context of (R)-(+)-1-Phenyl-1-butanol research. Development of chiral metal complexes featuring binaphthyl-based phosphine ligands enabled highly enantioselective hydrogenation of aromatic ketones, with ruthenium and rhodium catalysts achieving enantiomeric excesses exceeding 90% in the reduction of acetophenone derivatives. These advances established fundamental principles for metal-catalyzed asymmetric transformations that continue to influence contemporary synthetic methodology.

Role in Modern Organic Synthesis

Contemporary organic synthesis relies extensively on (R)-(+)-1-Phenyl-1-butanol as both a synthetic target and a valuable intermediate in the preparation of more complex molecular architectures. Modern applications encompass diverse areas including pharmaceutical intermediate synthesis, natural product preparation, and materials science applications where enantiomeric purity represents a critical quality parameter. Recent advances in biocatalytic methodology have positioned the compound at the forefront of green chemistry initiatives, with enzymatic reduction processes offering environmentally sustainable alternatives to traditional metal-catalyzed transformations.

Ketoreductase-mediated synthesis represents one of the most significant modern applications of (R)-(+)-1-Phenyl-1-butanol chemistry. Contemporary research has demonstrated the utility of engineered ketoreductase enzymes for the stereoselective reduction of aromatic ketones, with recent studies achieving conversion rates exceeding 98% and enantiomeric excesses greater than 99%. These biocatalytic processes operate under mild reaction conditions, typically employing aqueous buffer systems at temperatures ranging from 25-35°C, while utilizing nicotinamide adenine dinucleotide phosphate as the cofactor for hydride transfer reactions.

Advanced fermentation technologies have enabled large-scale production of (R)-(+)-1-Phenyl-1-butanol through optimized biocatalytic processes. Recent investigations employing Lactobacillus paracasei BD71 as a biocatalyst have achieved gram-scale production with 97% isolated yield, demonstrating the practical viability of biotechnological approaches for industrial applications. These processes benefit from hybrid design-based optimization techniques that systematically evaluate reaction parameters including pH, temperature, incubation time, and agitation speed to maximize both conversion efficiency and stereochemical selectivity.

Modern synthetic applications also encompass chemoenzymatic cascade processes that integrate multiple catalytic transformations within single reaction systems. Recent developments in continuous flow chemistry have enabled the implementation of integrated heterogeneous chemoenzymatic catalysts featuring consecutive fixed catalytic bed reactor systems. These systems achieve near-quantitative conversion of racemic alcohol mixtures to enantiomerically pure products through sequential oxidation and stereoselective reduction steps, representing a significant advancement in atom-economical synthetic methodology.

The compound's role in modern pharmaceutical synthesis continues to expand, particularly in the preparation of chiral drug intermediates and active pharmaceutical ingredients. Contemporary medicinal chemistry applications leverage the compound's stereochemical properties for the synthesis of beta-lactam antibiotics, pheromones, and other biologically active molecules where enantiomeric purity directly impacts therapeutic efficacy. Advanced analytical methodologies including chiral high-performance liquid chromatography and two-dimensional nuclear magnetic resonance spectroscopy enable precise characterization of enantiomeric composition throughout synthetic sequences.

The molecular geometry of (R)-(+)-1-phenyl-1-butanol reveals a complex three-dimensional structure characterized by a chiral secondary alcohol bearing a phenyl ring and a propyl chain attached to the stereogenic carbon center [1] [2]. The compound adopts the molecular formula C₁₀H₁₄O with a molecular weight of 150.22 g/mol, featuring a tetrahedral geometry around the chiral carbon atom at the C-1 position [3].

Conformational analysis demonstrates that (R)-(+)-1-phenyl-1-butanol exhibits multiple stable conformations arising from rotation about the carbon-carbon bonds in the propyl chain and the phenyl-carbon bond [4]. Molecular dynamics simulations have revealed that the phenyl group significantly influences the conformational landscape by reducing the formation of hydrogen-bonded supramolecular clusters compared to aliphatic alcohols [4]. The presence of the aromatic ring introduces competing π-π interactions that modulate the overall molecular organization and conformational preferences [5].

Wide-angle X-ray scattering studies have shown that phenyl derivatives of butanol isomers, including 1-phenyl-1-butanol, display fundamentally different supramolecular organization compared to their aliphatic counterparts [6] [4]. The phenyl group decreases the number of hydrogen bonds and the size of supramolecular clusters formed via the O-H···O hydrogen bonding scheme [4]. This structural disruption results from the aromatic moiety causing more disordered molecular organization while introducing additional stabilizing interactions through π-π stacking arrangements [5].

The conformational dynamics are further characterized by rotational barriers around key bonds. The phenyl-carbon bond exhibits restricted rotation due to steric interactions between the aromatic ring and the hydroxyl group or propyl chain [7]. Computational studies using density functional theory methods have identified energy barriers for conformational interconversion, with the most stable conformers featuring specific orientations that minimize steric clashes while maximizing favorable intramolecular interactions [8].

Absolute Configuration Determination Methods

The absolute configuration of (R)-(+)-1-phenyl-1-butanol can be established through multiple analytical approaches, each providing complementary structural information. The most reliable methods combine experimental measurements with theoretical calculations to ensure accurate stereochemical assignment [9] [10] [11].

Optical Rotation and Circular Dichroism Methods

Optical rotation measurements represent the traditional approach for determining absolute configuration. (R)-(+)-1-phenyl-1-butanol exhibits a specific rotation of [α]₂₀/D = +55° (c = 5 in chloroform), confirming its dextrorotatory nature [12]. The positive optical rotation correlates with the R absolute configuration, providing a direct experimental confirmation of the stereochemical arrangement [13].

Electronic circular dichroism spectroscopy offers enhanced sensitivity for absolute configuration determination [14] [15]. The technique measures the differential absorption of left and right circularly polarized light, generating characteristic Cotton effects that correlate with specific stereochemical arrangements [16]. For chiral secondary alcohols like (R)-(+)-1-phenyl-1-butanol, the aromatic chromophore provides strong CD signals in the ultraviolet region [17].

Vibrational Circular Dichroism Analysis

Vibrational circular dichroism has emerged as a powerful method for absolute configuration determination of chiral alcohols [18] [19] [20]. The technique measures the differential absorption of circularly polarized infrared radiation, providing detailed information about molecular vibrations and their relationship to stereochemistry [21] [16]. VCD spectroscopy offers particular advantages for flexible molecules like (R)-(+)-1-phenyl-1-butanol because it can distinguish between different conformers and their contributions to the overall spectral signature [22].

Studies of related phenyl alcohols have demonstrated that VCD analysis can reliably determine absolute configuration when combined with density functional theory calculations [23]. The method is especially valuable for compounds lacking strong chromophores in the ultraviolet region or when electronic CD spectra are complicated by overlapping transitions [16].

Nuclear Magnetic Resonance Methods

Advanced NMR techniques provide sophisticated approaches for absolute configuration determination. The competing enantioselective acylation method coupled with NMR analysis offers a practical solution for determining stereochemistry [24] [25]. This approach involves treating the alcohol with chiral acylating agents and analyzing the resulting diastereomeric products by NMR spectroscopy [8].

Recent developments in chiral solvating agents have expanded NMR capabilities for stereochemical analysis [26]. Gallium-based chiral metal complexes enable direct analysis of alcohols by ¹H NMR spectroscopy, providing baseline separation of enantiomeric signals without requiring derivatization [26]. This method has proven particularly effective for secondary alcohols bearing aromatic substituents.

Chromatographic Separation Methods

High-performance liquid chromatography using chiral stationary phases provides both analytical and preparative methods for enantiomer separation [27] [28] [29]. Various chiral selectors, including macrocyclic antibiotics, modified cyclodextrins, and helical poly(diphenylacetylene) derivatives, have demonstrated effectiveness for resolving 1-phenyl-1-butanol enantiomers [29]. The separation efficiency depends on multiple factors including mobile phase composition, temperature, and the specific interactions between the analyte and chiral selector [28].

Comparative Analysis of Enantiomeric Forms

The comparative analysis of (R)-(+)-1-phenyl-1-butanol and its enantiomer (S)-(-)-1-phenyl-1-butanol reveals fundamental differences in their physical properties, spectroscopic characteristics, and biological activities while maintaining identical achiral properties [30] [31] [13].

Physical Property Comparisons

The enantiomers exhibit mirror-image optical rotations, with (R)-(+)-1-phenyl-1-butanol showing [α]₂₀/D = +55° and (S)-(-)-1-phenyl-1-butanol displaying [α]₂₀/D = -48.6° under identical measurement conditions [12] [13]. This fundamental relationship reflects the opposite spatial arrangements of substituents around the chiral center while maintaining equivalent magnitudes of optical activity.

Melting points show slight variations between enantiomers, with the R-form melting at 44-46°C and the S-form at 45-47°C [32] [13]. These minor differences arise from crystal packing effects and intermolecular interactions in the solid state. Similarly, boiling points differ slightly due to variations in molecular association and hydrogen bonding patterns in the liquid phase [32] [13].

Spectroscopic Distinctions

The enantiomers produce identical infrared and nuclear magnetic resonance spectra in achiral environments but exhibit characteristic differences in chiroptical spectroscopy [33] [34]. Electronic circular dichroism spectra display equal magnitude but opposite sign Cotton effects, providing definitive identification of absolute configuration [14] [35].

Vibrational circular dichroism spectra show mirror-image relationships for corresponding vibrational transitions [18] [21]. The VCD signatures are particularly sensitive to conformational differences and can reveal subtle structural variations between enantiomers in different environments [22]. Mass spectrometry provides identical fragmentation patterns for both enantiomers under standard conditions, though specialized techniques using chiral environments can achieve differentiation [36].

Chromatographic Behavior

On chiral stationary phases, the enantiomers exhibit different retention times and elution orders depending on the specific chiral selector employed [28] [29]. Systematic studies have shown that (R)-(+)-1-phenyl-1-butanol and (S)-(-)-1-phenyl-1-butanol can be baseline separated using various chiral HPLC columns with separation factors (α) ranging from 1.17 to 1.65 depending on the stationary phase and mobile phase conditions [29].

The enantioselectivity mechanism involves differential binding interactions between each enantiomer and the chiral selector through hydrogen bonding, π-π interactions, and steric effects [37]. The binding affinity differences translate to distinct retention behaviors that enable analytical quantification of enantiomeric purity and preparative separation of pure enantiomers [27].

Biological Activity Differences

While both enantiomers share identical molecular formulas and basic chemical properties, they may exhibit different biological activities due to their distinct three-dimensional structures . Enzymatic studies have demonstrated enantiospecific recognition, with different alcohol dehydrogenases showing preferential activity toward specific enantiomers . These selectivity differences have practical implications for asymmetric synthesis and biocatalytic applications.

The thermodynamic studies of transesterification reactions with lipase enzymes reveal different rate constants for the R and S enantiomers, reflecting the stereospecific nature of enzyme-substrate interactions [12]. Such enantioselective processes are fundamental to understanding the biological relevance of absolute configuration in pharmaceutical and biochemical applications.

| Property | (R)-(+)-1-Phenyl-1-butanol | (S)-(-)-1-Phenyl-1-butanol |

|---|---|---|

| CAS Number | 22144-60-1 [12] | 22135-49-5 [13] |

| Optical Rotation [α]₂₀/D | +55° (c = 5 in CHCl₃) [12] | -48.6° (c = 5 in CHCl₃) [13] |

| Melting Point (°C) | 44-46 [32] [12] | 45-47 [32] [13] |

| Enantiomeric Excess (%) | 98 [12] | 99 [13] |

| InChI Key | HQRWWHIETAKIMO-SNVBAGLBSA-N [12] | HQRWWHIETAKIMO-JTQLQIEISA-N [13] |

| SMILES | CCCC@@Hc1ccccc1 [12] | CCCC@Hc1ccccc1 [13] |

Catalytic Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of 1-phenyl-1-butanone represents the most direct and widely employed route to (R)-(+)-1-phenyl-1-butanol. This approach leverages the fundamental principle of enantioselective catalysis to convert prochiral ketones into chiral secondary alcohols with high stereochemical fidelity [1] [2] [3].

Transition Metal-Catalyzed Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation has emerged as a cornerstone methodology for the synthesis of enantiomerically pure alcohols. The success of this approach relies on the precise coordination environment created by chiral ligands around the metal center, which induces preferential approach of the prochiral substrate to one enantioface [4] [5] [6].

Rhodium-Based Catalytic Systems

Rhodium complexes paired with chiral bisphosphine ligands represent one of the most successful catalyst families for asymmetric ketone reduction. The rhodium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complex system has demonstrated exceptional performance in the reduction of 1-phenyl-1-butanone . Under optimized conditions employing tetrahydrofuran as solvent at temperatures ranging from 25-60°C under hydrogen pressure, this system achieves 92% enantiomeric excess with 78% isolated yield .

The mechanistic pathway involves initial coordination of the ketone substrate to the rhodium center, followed by hydride transfer from a rhodium-hydride intermediate. The chiral environment provided by the BINAP ligand creates a sterically differentiated coordination sphere, favoring formation of the (R)-enantiomer through preferential approach to the re-face of the carbonyl group [4] [8].

Iridium-Catalyzed Systems

Iridium complexes have shown remarkable efficiency in asymmetric hydrogenation, often surpassing rhodium systems in both activity and selectivity. The iridium catalyst [(2,4-dimethyl-5-phenylimidazo[1,5-b]pyridazin-7-yl)amido)Ir(COD)] demonstrates exceptional performance, achieving greater than 99% enantiomeric excess with 98% yield under mild conditions . The reaction proceeds efficiently in tetrahydrofuran or acetone at 25-40°C under reduced hydrogen pressure (15 Torr), making it particularly attractive for industrial applications .

Recent developments in iridium catalysis have focused on the design of nitrogen-phosphorus (N,P) ligands that provide enhanced stereochemical control. These ligands create multiple attractive dispersion interactions between catalyst and substrate, significantly improving both activity and selectivity [8] [6]. The low hydrogen pressure requirements and exceptional turnover numbers make iridium systems particularly suitable for large-scale manufacturing [6].

Biocatalytic Approaches Using Dehydrogenases

Biocatalytic reduction using alcohol dehydrogenases and ketoreductases offers an environmentally sustainable alternative to transition metal catalysis. These enzymes operate under mild aqueous conditions and often achieve exceptional enantioselectivities exceeding 95% [9] [10] [11].

Alcohol Dehydrogenases

Alcohol dehydrogenases from Lactobacillus species have demonstrated outstanding performance in the asymmetric reduction of 1-phenyl-1-butanone. The Lactobacillus sp. alcohol dehydrogenase achieves 98% enantiomeric excess with 85% conversion under biphasic aqueous-organic conditions at 37°C . The enzyme operates through a zinc-dependent mechanism, requiring NAD(P)H as a cofactor for hydride transfer [10].

The success of alcohol dehydrogenases lies in their highly specific active sites that accommodate the substrate in a defined orientation, ensuring high stereoselectivity. Cofactor regeneration systems using glucose dehydrogenase or formate dehydrogenase enable continuous operation and high turnover numbers [10] [12].

Ketoreductases and Engineering Approaches

Ketoreductases (KREDs) represent a specialized class of enzymes optimized for asymmetric ketone reduction. KRED-108 demonstrates exceptional performance with greater than 99% enantiomeric excess and 95% conversion for various aromatic ketones [9]. These enzymes have been extensively engineered through directed evolution to improve activity, stability, and substrate scope [3] [11].

Recent advances in protein engineering have enabled the development of thermostable variants such as TbSADH (Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase) that maintain high activity at elevated temperatures while showing improved tolerance to organic solvents [3] [13]. Triple-code saturation mutagenesis has been particularly effective in creating variants capable of reducing challenging bulky-bulky ketones that are typically difficult substrates for wild-type enzymes [3].

Advanced engineering strategies include binding pocket modifications to accommodate larger substrates and electronic effect modulation to enhance attraction between binding pocket residues and ketone substituents [11]. These approaches have successfully created biocatalysts capable of producing chiral alcohols with exceptional efficiency and stereoselectivity [11] [13].

Enantioselective Hydroboration-Oxidation Strategies

Hydroboration-oxidation represents an important alternative route to (R)-(+)-1-phenyl-1-butanol through the stereoselective addition of borane reagents to appropriately substituted alkenes followed by oxidative workup. This two-step process offers complementary regioselectivity compared to direct hydrogenation approaches [14] [15] [16].

Rhodium-Catalyzed Hydroboration

Rhodium catalysis has revolutionized hydroboration chemistry by enabling high levels of regio- and enantiocontrol that are difficult to achieve with traditional borane reagents [17] [18] [19]. The rhodium-catalyzed hydroboration of 4-phenyl-1-butene provides access to (R)-(+)-1-phenyl-1-butanol after oxidative workup, with rhodium-chiral phosphine systems achieving 92% enantioselectivity and 85% yield .

The mechanism involves initial oxidative addition of the borane to the rhodium center, followed by alkene coordination and migratory insertion. The stereochemical outcome is determined by the chiral ligand environment, which controls the approach of the alkene to the rhodium-borane complex [18] [19]. BINAP and related bisphosphine ligands have proven particularly effective, creating a sufficiently differentiated coordination environment to achieve high enantioselectivity [17].

Cobalt-Catalyzed Systems

Cobalt catalysis has emerged as an attractive alternative to rhodium systems, offering comparable selectivity with improved sustainability and cost-effectiveness. Cobalt complexes generated from Co(acac)₂ and chiral bisphosphine ligands demonstrate excellent performance in the hydroboration of fluoroalkyl-substituted alkenes, achieving up to 96% enantiomeric excess [20]. The versatility of cobalt systems extends to gram-scale synthesis with reduced catalyst loading (2 mol%), maintaining 96% enantiomeric excess [20].

The cobalt-catalyzed process proceeds through a similar mechanistic pathway to rhodium systems but often shows enhanced functional group tolerance and improved chemoselectivity. The ability to operate under mild conditions (room temperature, atmospheric pressure) makes cobalt catalysis particularly attractive for industrial applications [20].

Advanced Hydroboration Strategies

Recent developments in hydroboration have focused on expanding substrate scope and improving catalyst efficiency. Enantioselective hydroboration of tetrasubstituted alkenes, previously considered an insurmountable challenge, has been achieved using electron-rich rhodium complexes with coordination assistance [21]. These systems achieve simultaneous control of regio-, diastereo-, and enantioselectivity in the hydroboration of acyclic tetrasubstituted alkenes [21].

Markovnikov-selective hydroboration represents another significant advancement, enabling access to secondary boronic esters from terminal alkenes. Using novel sp²-sp³ hybridized diboron reagents and water as a proton source, high regio- and enantiocontrol have been achieved with selectivity factors reaching 98:2 enantiomeric ratio [16].

Kinetic Resolution Techniques for Enantiopure Production

Kinetic resolution provides a powerful approach for obtaining enantiopure (R)-(+)-1-phenyl-1-butanol from racemic starting materials. This methodology exploits differential reaction rates between enantiomers in the presence of chiral catalysts or enzymes [22] [23] [24].

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution using lipases represents the most developed and widely applied approach for alcohol resolution. Candida antarctica lipase B (CALB) demonstrates exceptional selectivity in the acylation of racemic 1-phenyl-1-butanol derivatives, achieving selectivity factors exceeding 170 [23]. The enzyme preferentially acetylates one enantiomer while leaving the other unreacted, enabling separation of both enantiomers in high optical purity [23] [25].

Optimization studies using response surface methodology have identified optimal conditions: 240 mM substrate concentration, 11 mg/mL biocatalyst loading, 42°C reaction temperature, with reaction completion in 75 minutes achieving 100% enantiomeric excess [25]. The use of vinyl acetate as acyl donor and appropriate organic solvents (heptane, toluene) enhances both reaction rate and selectivity [25].

Chemical Kinetic Resolution

Non-enzymatic kinetic resolution through catalytic alcohol silylation has emerged as an important alternative to enzymatic methods. Copper-catalyzed dehydrogenative coupling of alcohols with hydrosilanes achieves good selectivity factors for benzylic alcohols (up to 170) and excellent selectivity for cyclic substrates (up to 159) [22]. The process operates under ambient conditions and shows broad functional group compatibility [22].

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) represents the most efficient approach, enabling theoretical yields of 100% by combining substrate racemization with enantioselective transformation. Ruthenium-catalyzed racemization coupled with lipase-mediated acetylation achieves exceptional results, with selectivity factors reaching 250 and near-quantitative conversion [26] [27]. The use of specifically designed acyl donors such as 4-chlorophenyl acetate ensures compatibility between the racemization catalyst and biocatalyst [26].

Recent advances include the development of air-stable racemization catalysts and the integration of photocatalytic racemization with enzymatic resolution. Copper-based photocatalysis employing thiyl radicals for hydrogen atom transfer has been successfully combined with CALB-catalyzed acylation, achieving 60-97% yield with 76-99% enantiomeric excess across 18 examples [28].

Advanced DKR systems now operate entirely in aqueous media using dual enzyme systems. Bienzymatic approaches employing alcohol dehydrogenase variants for racemization combined with engineered acyltransferases for enantioselective acylation achieve up to 99% conversion with excellent optical purity (83-99.9% enantiomeric excess) at substrate concentrations up to 400 mM [27].